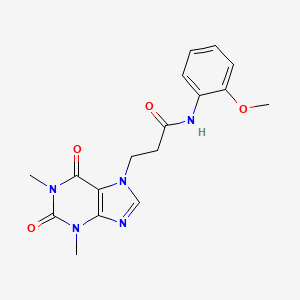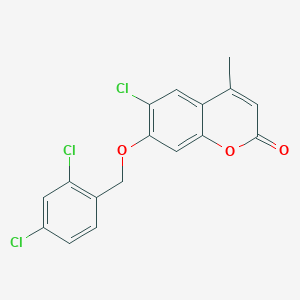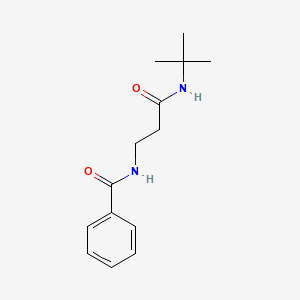![molecular formula C14H14N2O2 B14957912 (1Z)-(3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-ylidene)hydrazine](/img/structure/B14957912.png)
(1Z)-(3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-ylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE is a complex organic compound that belongs to the class of furochromenes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE typically involves multi-step organic reactions. One common method includes the condensation of 3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding furochromenone derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted furochromene derivatives.
Applications De Recherche Scientifique
[(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of [(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The furochromene core can interact with cellular membranes, affecting their integrity and function.
Comparaison Avec Des Composés Similaires
[(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE can be compared with other furochromene derivatives such as:
- (2,9-Dimethyl-3,5-diphenyl-furo[3,2-g]chromen-7-ylidene)-hydrazine
- 2,3,4-Trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one
These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
(Z)-(3,4,9-trimethylfuro[2,3-f]chromen-7-ylidene)hydrazine |
InChI |
InChI=1S/C14H14N2O2/c1-7-4-10-13(8(2)5-11(16-15)18-10)14-12(7)9(3)6-17-14/h4-6H,15H2,1-3H3/b16-11- |
Clé InChI |
JVFKTUUVGQYKSV-WJDWOHSUSA-N |
SMILES isomérique |
CC1=CC2=C(C(=C/C(=N/N)/O2)C)C3=C1C(=CO3)C |
SMILES canonique |
CC1=CC2=C(C(=CC(=NN)O2)C)C3=C1C(=CO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-chloro-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B14957831.png)
![4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B14957835.png)

![3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B14957844.png)
![methyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B14957853.png)

![1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14957864.png)
![7'-[(3,4-dichlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14957872.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-pyridyl)-4-quinolinecarboxamide](/img/structure/B14957876.png)
![2-[5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-[(4-chlorobenzyl)oxy]-4-ethylphenol](/img/structure/B14957882.png)

![methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate](/img/structure/B14957934.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14957956.png)

